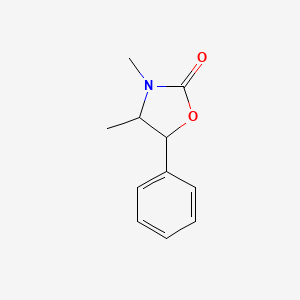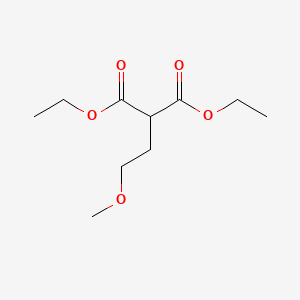
Malonic acid, 2-methoxyethyl-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Malonic acid, 2-methoxyethyl-, diethyl ester” is a derivative of malonic acid. Malonic acid is a dicarboxylic acid with the structure CH2(COOH)2 . The ionized form of malonic acid, as well as its esters and salts, are known as malonates . For example, diethyl malonate is malonic acid’s diethyl ester .
Synthesis Analysis
The malonic ester synthesis is a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid . A major drawback of malonic ester synthesis is that the alkylation stage can also produce dialkylated structures. This makes separation of products difficult and yields lower .Molecular Structure Analysis
The molecular structure of malonic acid, the parent compound of “Malonic acid, 2-methoxyethyl-, diethyl ester”, is CH2(COOH)2 . The exact molecular structure of “Malonic acid, 2-methoxyethyl-, diethyl ester” is not available in the retrieved data.Chemical Reactions Analysis
In the malonic ester synthesis, a di-ester of malonic acid is deprotonated with a weak base, and then undergoes C–C bond formation at the alpha position with an alkyl halide (enolate alkylation). Treatment with aqueous acid results in hydrolysis of the ester .Mécanisme D'action
The carbons alpha to carbonyl groups can be deprotonated by a strong base. The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound. On heating, the di-ester undergoes thermal decarboxylation, yielding an acetic acid substituted by the appropriate R group .
Orientations Futures
The malonic ester synthesis, which includes “Malonic acid, 2-methoxyethyl-, diethyl ester”, has potential applications in the manufacture of medicines. It is used for the synthesis of barbiturates, as well as sedatives and anticonvulsants . Future research may focus on improving the efficiency of the synthesis process and expanding its applications in organic synthesis .
Propriétés
Numéro CAS |
6335-02-0 |
|---|---|
Nom du produit |
Malonic acid, 2-methoxyethyl-, diethyl ester |
Formule moléculaire |
C10H18O5 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
diethyl 2-(2-methoxyethyl)propanedioate |
InChI |
InChI=1S/C10H18O5/c1-4-14-9(11)8(6-7-13-3)10(12)15-5-2/h8H,4-7H2,1-3H3 |
Clé InChI |
NBUBXXFBXDUOHG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CCOC)C(=O)OCC |
SMILES canonique |
CCOC(=O)C(CCOC)C(=O)OCC |
Autres numéros CAS |
6335-02-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



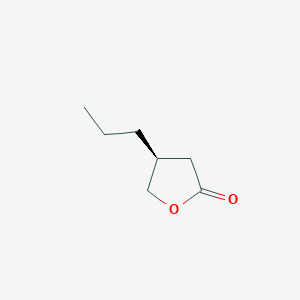
![4-[[4-(Dimethylamino)-2-methylphenyl]-[4-(dimethylamino)phenyl]methyl]-N,N,3-trimethylaniline](/img/structure/B3055119.png)

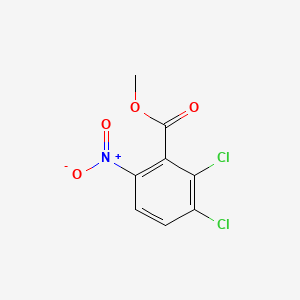



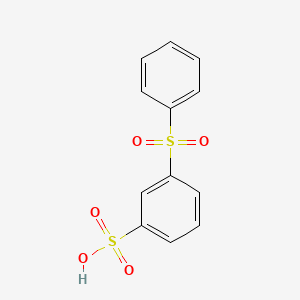

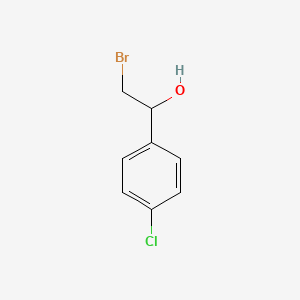
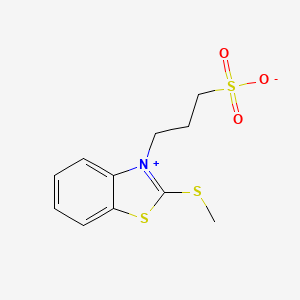
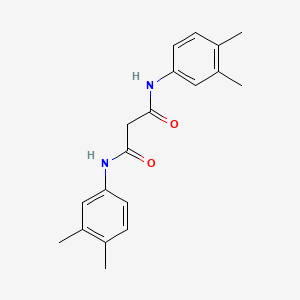
![Benzo[c]xanthen-7-one](/img/structure/B3055136.png)
